2-chloro-N-(piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-piperidin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJBWBDQIVGQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperidine with 2-Chloroacetamide Derivatives
The most straightforward and commonly reported method involves the nucleophilic substitution reaction between piperidine and a 2-chloroacetamide derivative. This method is supported by multiple sources and is characterized by:
- Starting materials: 2-chloroacetamide or substituted 2-chloro-N-arylacetamides and piperidine.
- Solvent: Non-polar aprotic solvents such as toluene or polar solvents like ethanol.
- Conditions: Reflux for several hours (typically 4–6 hours).
- Base: Sometimes a mild base like potassium carbonate is added to neutralize the generated hydrochloric acid and drive the reaction forward.
- Work-up: Removal of solvent, acidification to precipitate the product, filtration, and recrystallization.
- In a recent study, 2-chloro-N-(4-nitrophenyl)acetamide was reacted with piperidine in toluene under reflux for 4 hours. After removal of toluene and acidification with hydrochloric acid, the product precipitated and was isolated by filtration and recrystallized from ethanol, yielding the desired piperidinylacetamide derivative in 40% yield as white crystals.
Use of Potassium Carbonate as a Base in Ethanol
Another effective method involves the reaction of 2-chloroacetamide derivatives with piperidine in ethanol, using anhydrous potassium carbonate as a base:
- Procedure: Equimolar amounts of the chloroacetamide derivative and piperidine are dissolved in ethanol with potassium carbonate.
- Heating: The mixture is heated under reflux for 6 hours.
- Isolation: After cooling, the solid product is filtered, dried, and recrystallized.
- Yield: This method typically gives higher yields, around 80–85%.
This approach is exemplified in the synthesis of N-(5-heptadecyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, where the reaction proceeded smoothly with an 82% yield.
Variations in Leaving Groups and Substituents
The chloro group in 2-chloroacetamide can be replaced by other suitable leaving groups such as bromine, iodine, or sulfonyloxy groups to facilitate nucleophilic substitution. The choice of leaving group affects the reaction rate and conditions:
| Leaving Group | Reaction Conditions | Notes |
|---|---|---|
| Chlorine (Cl) | Reflux in toluene or ethanol | Most common, moderate reactivity |
| Bromine (Br) | Similar to Cl, often faster | Better leaving group, may reduce time |
| Iodine (I) | Milder conditions possible | Excellent leaving group, less common |
| Sulfonyloxy groups | Requires specific conditions | Used in advanced synthetic routes |
This flexibility allows tailoring of the synthesis depending on the substrate and desired reaction kinetics.
Detailed Reaction Scheme and Conditions
Reaction Scheme
$$
\text{2-chloro-N-(piperidin-4-yl)acetamide} \quad \text{is synthesized by:}
$$
$$
\text{2-chloroacetamide} + \text{piperidine} \xrightarrow[\text{reflux}]{\text{solvent, base}} \text{2-chloro-N-(piperidin-4-yl)acetamide}
$$
The nucleophilic nitrogen of piperidine attacks the electrophilic carbon adjacent to the chlorine in 2-chloroacetamide, displacing chloride and forming the amide linkage.
Typical Experimental Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Molar ratio | 1:1 to 1:1.2 (chloroacetamide:piperidine) | Slight excess of piperidine may improve yield |
| Solvent | Toluene, ethanol | Choice affects solubility and reaction rate |
| Base | Potassium carbonate (0.5 g per 0.01 mol) | Neutralizes HCl formed |
| Temperature | Reflux (~110 °C for toluene, ~78 °C for ethanol) | Ensures reaction completion |
| Reaction time | 4–6 hours | Depends on substrate and solvent |
| Yield | 40–85% | Higher with base and ethanol |
| Work-up | Acidification with HCl, filtration, recrystallization | Purification step |
Characterization and Purity
The products are typically characterized by:
- Melting point: Around 90–110 °C depending on substituents.
- Infrared spectroscopy (IR): Characteristic amide C=O stretch (~1670 cm⁻¹), N–H stretches (~3200–3300 cm⁻¹).
- Nuclear magnetic resonance (NMR): Signals corresponding to piperidine ring protons and amide protons.
- Mass spectrometry (MS): Molecular ion peaks confirming molecular weight.
- Elemental analysis: Consistency with calculated percentages of C, H, N, and Cl.
Example data for similar compounds show good agreement between calculated and found elemental compositions, confirming purity.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Solvent | Base | Temp & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct reflux in toluene | 2-chloro-N-(4-nitrophenyl)acetamide + piperidine | Toluene | None or mild base | Reflux, 4 h | ~40 | Moderate yield, simple setup |
| Reflux in ethanol + K2CO3 | 2-chloroacetamide derivative + piperidine | Ethanol | Anhydrous K2CO3 | Reflux, 6 h | 80–85 | Higher yield, base-assisted |
| Variation with leaving groups | 2-bromo or 2-iodoacetamide derivatives + piperidine | Ethanol/toluene | K2CO3 or none | Reflux, variable | Not specified | Faster reaction with better leaving groups |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and piperidine.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures (60-80°C) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of acetic acid and piperidine.
Oxidation: Formation of piperidinone derivatives.
Scientific Research Applications
2-chloro-N-(piperidin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industrial Applications: It is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(piperidin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The chlorine atom can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of 2-chloro-N-(piperidin-4-yl)acetamide can be contextualized by comparing it to structurally related compounds. Key variations include substituents on the piperidine ring, modifications to the acetamide group, and appended heterocycles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on molecular formula; †Estimated using analogous structures.
Key Findings from Comparative Studies
A. Piperidine Modifications
- AC-90179 : Substitution with methoxyphenyl and benzyl groups confers selectivity for serotonin 5-HT2A receptors, demonstrating antipsychotic efficacy without dopamine D2 receptor affinity, reducing extrapyramidal side effects .
- Cyclohexanecarbonyl Derivative: The addition of a lipophilic cyclohexanecarbonyl group increases LogP (2.3 vs.
B. Heterocycle Hybrids
- Thiazole-Piperidine Hybrid () : The thiazole ring introduces hydrogen-bonding capabilities (PSA = 76.96 Ų), which may improve target engagement in anticancer therapies .
- Pyrazole Derivatives (): Chloroacetamide-linked pyrazoles, such as 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, are precursors to insecticides like Fipronil, highlighting the role of electron-withdrawing groups (e.g., cyano) in bioactivity .
C. Physicochemical Properties
- Sulfamoyl Phenyl Analog () : A higher pKa (9.87) suggests increased basicity, which could influence solubility and protein binding compared to the parent compound .
- Hydroxypyridine Derivative (): The hydroxyl group enhances polarity, likely improving aqueous solubility for intravenous formulations .
Q & A
Basic: What are the critical steps in synthesizing 2-chloro-N-(piperidin-4-yl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Precursor functionalization : Reacting piperidin-4-amine with chloroacetyl chloride under controlled basic conditions (e.g., using triethylamine) to form the acetamide backbone .
- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials or side products .
- Optimization factors :
- Temperature : Maintaining 0–5°C during chloroacetylation minimizes side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to piperidin-4-amine ensures complete conversion .
Basic: Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of 2-chloro-N-(piperidin-4-yl)acetamide?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and carbonyl carbons (δ ~170 ppm) .
- IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry (MS) : Validates molecular weight via ESI-MS (expected [M+H]+ ~217 Da) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization of derivatives?
Answer:
- Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguities in stereochemistry or tautomerism .
- Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to clarify splitting patterns in complex spectra .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to match experimental data .
Advanced: What strategies optimize the yield of 2-chloro-N-(piperidin-4-yl)acetamide derivatives in multi-step syntheses?
Answer:
- Solvent selection : Use DCM for chlorination steps to enhance electrophilicity of the chloroacetamide group .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Workup protocols : Quench reactions with ice-cold water to precipitate products and reduce hydrolysis .
Basic: What common impurities arise during synthesis, and how are they removed?
Answer:
- Unreacted starting materials : Residual piperidin-4-amine is removed via acid-base extraction (e.g., HCl wash) .
- Dimerization byproducts : Purify using silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) .
- Hydrolysis products : Anhydrous Na2SO4 drying minimizes water content post-synthesis .
Advanced: How does the piperidine ring’s electronic environment influence reactivity in nucleophilic substitutions?
Answer:
- Steric effects : The axial chloroacetamide group hinders nucleophilic attack at the piperidine nitrogen, favoring reactions at the carbonyl carbon .
- Substituent analysis : Electron-withdrawing groups (e.g., tosyl in related compounds) increase electrophilicity of adjacent carbons .
Basic: What in vitro assays evaluate the biological activity of 2-chloro-N-(piperidin-4-yl)acetamide derivatives?
Answer:
- Enzyme inhibition assays : Measure IC50 against targets like acetylcholinesterase using Ellman’s method .
- Receptor binding studies : Radioligand displacement assays (e.g., [3H]-ligand competition) quantify affinity for GPCRs .
Advanced: How can inconsistent biological activity data across studies be reconciled?
Answer:
- Dose-response curves : Confirm activity trends across multiple concentrations (e.g., 1 nM–100 μM) .
- Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) alongside biochemical assays .
- Structural analogs : Synthesize and test derivatives to isolate substituent effects (e.g., replacing chloro with nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
